![molecular formula C8H6N2O B1624745 Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde CAS No. 251102-36-0](/img/structure/B1624745.png)
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde
Overview
Description
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a versatile building block for the synthesis of various biologically active molecules, including inhibitors of kinases, enzymes, and ion channels. The aim of
Scientific Research Applications
Anticancer Activity
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde has been identified as having potent anticancer activity, particularly against liver cancer cells . A fused structure of indolizine and pyrrolo[1,2-c]pyrimidine was synthesized and evaluated for its biological activity. The compound showed strong anticancer activity in hepatocellular carcinoma HepG2 and Huh7 cells . It significantly inhibited cell migration and induced apoptosis in these cells via the activation of caspase-3 and cleavage of PARP in a dose-dependent manner .
Anti-inflammatory Activity
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been reported . Pyrimidines, including Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde, are known to display a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .
Synthesis of Polyheterocycles
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is used in the synthesis of polyheterocycles . A highly efficient approach to a new indolizine scaffold fused with pyrrolo[1,2-c]pyrimidine was achieved via one-pot three-component coupling followed by an oxidative cyclization reaction . This simple two-step sequence allowed rapid access to various tetracyclic compounds from commercially available starting materials .
4. Development of New Chemotype Anticancer Agents The compound could be used to develop new chemotype anticancer agents against liver cancers . The co-treatment of the compound with gemcitabine resulted in the significant additional inhibition of cell viability in HepG2 and Huh7 cells .
5. Inhibitory Response versus Vital Inflammatory Mediators Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Structure-Activity Relationships (SARs) of Pyrimidines
The structure-activity relationships (SARs) of pyrimidine derivatives, including Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde, have been studied . Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde and its derivatives have been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types .
Mode of Action
The compound interacts with FGFRs, leading to the inhibition of these receptors . This interaction results in the suppression of downstream signaling pathways that are activated upon the binding of fibroblast growth factors to these receptors .
Biochemical Pathways
The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde disrupts these pathways .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially be beneficial to its bioavailability .
Result of Action
In vitro studies have shown that Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells .
Action Environment
The action of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde can be influenced by various environmental factors. For instance, the stereo-electronic factors can affect the yield and selectivity of the product . .
properties
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-8-9-4-3-7-2-1-5-10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDFSWOSQOZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=CN=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445282 | |
Record name | Pyrrolo[1,2-c]pyrimidine-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde | |
CAS RN |
251102-36-0 | |
Record name | Pyrrolo[1,2-c]pyrimidine-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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